molecular formula C9H13F3O B13522852 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde,Mixtureofdiastereomers

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde,Mixtureofdiastereomers

Cat. No.: B13522852
M. Wt: 194.19 g/mol
InChI Key: POQSUQMGJKUQJP-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers, is a chemical compound with the molecular formula C9H13F3O It is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further connected to a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the cyclohexane ring. The resulting intermediate is then oxidized to form the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid.

    Reduction: 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
  • 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol
  • 3-(2,2,2-trifluoroethyl)cyclohexane-1-thiol

Uniqueness

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both the trifluoroethyl and aldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H13F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h6-8H,1-5H2

InChI Key

POQSUQMGJKUQJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C=O)CC(F)(F)F

Origin of Product

United States

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